molecular formula C20H18FNO2S B6579667 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide CAS No. 1049433-21-7

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide

Cat. No.: B6579667
CAS No.: 1049433-21-7
M. Wt: 355.4 g/mol
InChI Key: TVTYTMKJVSKOLO-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a naphthalene sulfonamide moiety and a fluorophenyl cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl intermediate. This intermediate is then reacted with naphthalene-1-sulfonyl chloride under specific conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalysts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide is studied for its potential biological activity. It has shown promise in various assays, indicating potential therapeutic applications.

Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of inflammatory and autoimmune diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide exerts its effects involves the modulation of specific molecular targets and pathways. The compound interacts with enzymes and receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may play a role in inflammatory and immune responses.

Comparison with Similar Compounds

  • Naphthalene-1-sulfonic acid derivatives

  • Fluorophenyl cyclopropyl compounds

  • Other sulfonamide-based drugs

Uniqueness: N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide stands out due to its unique combination of structural elements, which contribute to its distinct biological activity and potential therapeutic applications. Unlike other similar compounds, it has shown promising results in specific biological assays, making it a valuable candidate for further research and development.

Biological Activity

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cell lines, and structural characteristics.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a sulfonamide group and a cyclopropyl moiety attached to a 4-fluorophenyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that naphthalene-1-sulfonamide derivatives, including the compound , act as potent inhibitors of fatty acid binding protein 4 (FABP4). FABP4 is implicated in metabolic disorders such as diabetes and obesity. The inhibition of FABP4 leads to improved glucose and lipid metabolism, making it a promising target for treating metabolic diseases .

In Vitro Studies

  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines. For example, derivatives similar to this compound have shown significant antiproliferative activity against human myeloid leukemia cell lines (U937) with IC50 values indicating effective inhibition of cell growth .
  • Selectivity : The selectivity of these compounds for cancer cells over normal cells is crucial for therapeutic applications. Preliminary studies suggest that the naphthalene-sulfonamide derivatives exhibit lower toxicity towards normal cell lines compared to cancerous ones, indicating a favorable therapeutic index .

In Vivo Studies

In vivo experiments on diabetic mice demonstrated that specific naphthalene-1-sulfonamide derivatives led to:

  • Decreased fasting blood glucose levels.
  • Enhanced insulin sensitivity.
  • Amelioration of hepatic steatosis .

These findings underscore the potential of this class of compounds in managing metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Cyclopropyl Group : This moiety enhances metabolic stability and binding affinity to target proteins.
  • Sulfonamide Functionality : Known for its role in drug design, the sulfonamide group contributes to the compound's ability to interact with enzymes and receptors involved in metabolic pathways .

Case Studies and Research Findings

StudyFocusFindings
FABP4 InhibitionIdentified as potent inhibitors with improved metabolic profiles in db/db mice.
CytotoxicityShowed IC50 of 8.22 µM against astrocytoma cell line 1321 N1, comparable to doxorubicin.
Antiproliferative ActivityEffective against U937 leukemia cells; structure influences potency.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2S/c21-17-10-8-16(9-11-17)20(12-13-20)14-22-25(23,24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYTMKJVSKOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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